molecular formula C24H21FN4O2S2 B2829419 N-(3-fluoro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954697-26-8

N-(3-fluoro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2829419
M. Wt: 480.58
InChI Key: ZKFHTAQIHZCDCR-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be determined using various spectroscopic techniques.



Synthesis Analysis

This involves the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions of temperature and pressure.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds. It includes understanding the reactivity, stability, and the types of reactions it can undergo.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, polarity, and reactivity with common chemicals.


Scientific Research Applications

Pyridazino(4,5-b)indole-1-acetamide Compounds

Research by Dr. Valentin Habernickel (2002) discusses a class of Pyridazino(4,5-b)indole-1-acetamide compounds, noting their wide range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. While this does not directly mention the specific chemical , it highlights the broader context of similar compounds' applications in therapeutic development (Habernickel, 2002).

Anticancer Effects of Thiazolyl-pyridazin Derivatives

Xiao-meng Wang et al. (2015) studied modifications of a related compound to act as PI3K inhibitors, demonstrating significant anticancer effects with reduced toxicity. This research points to the potential of structurally similar compounds in cancer treatment through targeted inhibition of PI3Ks and mTOR (Wang et al., 2015).

Antinociceptive Activity

A study by D. Doğruer et al. (2000) on derivatives of 3(2H)‐Pyridazinone, including compounds structurally related to the one , showed significant antinociceptive (pain-relieving) activities. This suggests potential applications in developing new pain management therapies (Doğruer et al., 2000).

Anti-Inflammatory Activity

Research conducted by K. Sunder and Jayapal Maleraju (2013) on N-(3-chloro-4-fluorophenyl) derivatives demonstrated significant anti-inflammatory activities. This indicates the potential use of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Anticancer Agents

A. Evren et al. (2019) synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives as anticancer agents. The study highlights the anticancer potential of thiazole-based compounds, which could be relevant to the chemical given its structural similarity (Evren et al., 2019).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and safe handling procedures of the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards.


Please consult with a professional chemist or a relevant expert for detailed and accurate information. This is a general approach and may not apply to all compounds.


properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S2/c1-14-4-7-17(12-19(14)25)27-21(30)13-32-22-11-10-20(28-29-22)23-15(2)26-24(33-23)16-5-8-18(31-3)9-6-16/h4-12H,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFHTAQIHZCDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

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